[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[3-(methoxymethyl)-1,2-oxazol-4-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-9-4-6-5(2-7)3-10-8-6/h3H,2,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSOLGCETRAQJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NOC=C1CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the methoxymethyl and methanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable nitrile with an aldehyde in the presence of a base can lead to the formation of the oxazole ring. Subsequent functionalization steps introduce the methoxymethyl and methanamine groups.
Industrial Production Methods
Industrial production of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that enhance reaction efficiency and selectivity is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The methoxymethyl and methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced heterocyclic compounds.
Scientific Research Applications
Chemistry
In chemistry, [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine, highlighting differences in heterocyclic cores, substituents, molecular properties, and applications:
Key Observations:
Heterocycle Influence :
- 1,2-Oxazole Derivatives (e.g., ): These compounds exhibit moderate polarity and are often used as intermediates. The methoxymethyl group in the target compound improves solubility compared to alkyl-substituted analogs like (5-ethyl-3-methyl-1,2-oxazol-4-yl)methanamine .
- 1,2,4-Oxadiazole Derivatives (e.g., ): The oxadiazole ring confers higher metabolic stability and rigidity, making these analogs suitable for targeting enzymes or receptors requiring planar interactions .
Substituent Effects: Methoxymethyl vs. Alkyl Groups: Methoxymethyl substituents (e.g., ) enhance water solubility and hydrogen-bonding capacity compared to hydrophobic ethyl or methyl groups (e.g., ). Aromatic vs.
Salt Forms and Stability :
- Hydrochloride salts (e.g., ) improve crystallinity and shelf-life but may reduce oral bioavailability due to high polarity.
Synthetic Yields :
- The target compound and its analogs are typically synthesized in high yields (68–95%), indicating robust and scalable synthetic routes .
Biological Activity
[3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine includes a methoxymethyl group and an oxazole ring, which contribute to its distinct biological properties. The compound's ability to interact with various biological targets makes it a valuable candidate for drug development.
The biological activity of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine primarily involves its interaction with specific enzymes and receptors in biological systems. It is hypothesized that the compound can bind to target proteins, modulating their activity through competitive inhibition or allosteric modulation.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by occupying their active sites, preventing substrate binding.
- Receptor Modulation : It can interact with receptor sites, leading to altered signaling pathways.
Biological Activity Assays
Research has demonstrated various biological activities associated with [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine. Below is a summary of findings from different studies:
| Biological Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli | |
| Antiproliferative | Inhibitory effects on cancer cells (HeLa) | |
| Enzyme Interaction Studies | Modulation of metabolic pathways |
Case Studies
Several studies have investigated the biological effects of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine:
- Antimicrobial Efficacy : In vitro assays demonstrated that the compound exhibited significant antimicrobial activity against various bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be notably low, indicating potent activity against these pathogens.
- Anticancer Properties : Research focusing on cancer cell lines revealed that the compound inhibited proliferation in HeLa cells with an IC50 value indicating effective cytotoxicity at low concentrations. This suggests potential applications in cancer therapeutics.
- Enzyme Interaction Studies : A study utilizing molecular modeling techniques indicated that [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine could effectively bind to key enzymes involved in metabolic pathways, thereby influencing their activity and potentially leading to novel therapeutic strategies for metabolic disorders.
Comparative Analysis
When compared to similar compounds such as imidazole and pyrazole, [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine exhibits unique properties due to its specific substitution pattern. This uniqueness may confer advantages in terms of selectivity and potency in targeting specific biological pathways.
| Compound | Key Features | Potential Applications |
|---|---|---|
| [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine | Unique substitution pattern | Antimicrobial, anticancer |
| Imidazole | Broad-spectrum activity | Antifungal |
| Pyrazole | Known for enzyme inhibition | Anti-inflammatory |
Q & A
Q. What are the recommended synthetic routes for [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclocondensation of precursors like hydroxylamine derivatives with appropriate carbonyl compounds. For example, analogous oxadiazole syntheses (e.g., [5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride) use hydroxylamine hydrochloride and nitriles under reflux conditions . Optimization includes:
- Reagent Ratios : Adjusting stoichiometry to minimize side products.
- Catalysts : Using Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Analytical confirmation via HPLC (C18 column, mobile phase: acetonitrile/water) and ¹H/¹³C NMR is critical .
Q. How can the structural integrity of [3-(Methoxymethyl)-1,2-oxazol-4-yl]methanamine be validated?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : Confirm methoxymethyl (-OCH₂O-) and oxazole protons (δ 6.5–8.5 ppm for aromatic protons; δ 3.3–3.5 ppm for methoxy groups) .
- Mass Spectrometry (MS) : ESI-MS to verify molecular ion peaks (expected m/z: calculated from C₆H₁₀N₂O₂).
- X-ray Crystallography : If crystalline, compare bond lengths/angles with analogous oxazole derivatives (e.g., [4-(1,3-benzodioxol-5-yl)oxan-4-yl]methanamine) .
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Initial screening should focus on:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given oxazole’s role in ATP-mimetic compounds .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxymethyl vs. fluorophenyl groups) impact target binding and selectivity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Analog Synthesis : Replace methoxymethyl with halogens (e.g., -F, -Cl) or alkyl chains.
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like EGFR or COX-2 .
- Bioactivity Comparison : Test analogs in parallel assays; e.g., fluorophenyl-substituted oxadiazoles show enhanced antimicrobial activity vs. methoxy derivatives .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across studies) be resolved?
- Methodological Answer : Address discrepancies via:
- Standardized Protocols : Ensure consistent cell lines, culture conditions, and assay durations.
- Meta-Analysis : Compare data from structurally similar compounds (e.g., triazole/oxadiazole hybrids) to identify trends .
- Mechanistic Studies : Use CRISPR knockouts or RNA-seq to confirm target engagement .
Q. What strategies improve the pharmacokinetic profile of this compound?
- Methodological Answer : Optimize ADME properties :
- Solubility : Introduce polar groups (e.g., -OH, -COOH) or formulate as hydrochloride salts .
- Metabolic Stability : Liver microsome assays to identify vulnerable sites (e.g., methoxymethyl demethylation); stabilize via deuteration .
- Blood-Brain Barrier Penetration : LogP calculations (target: 2–3) and PAMPA-BBB assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
